Guanoctine

Description

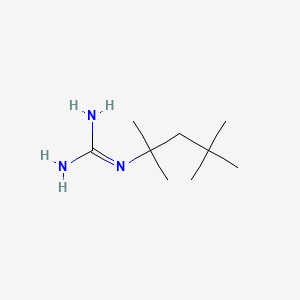

Structure

2D Structure

3D Structure

Properties

CAS No. |

3658-25-1 |

|---|---|

Molecular Formula |

C9H21N3 |

Molecular Weight |

171.28 g/mol |

IUPAC Name |

2-(2,4,4-trimethylpentan-2-yl)guanidine |

InChI |

InChI=1S/C9H21N3/c1-8(2,3)6-9(4,5)12-7(10)11/h6H2,1-5H3,(H4,10,11,12) |

InChI Key |

BCPFWSWROVXGQA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CC(C)(C)N=C(N)N |

Canonical SMILES |

CC(C)(C)CC(C)(C)N=C(N)N |

Other CAS No. |

3658-25-1 |

Origin of Product |

United States |

Synthetic Chemistry and Biotransformation Pathways of Guanoctine

Chemical Synthesis Methodologies for Guanoctine and its Components

The synthesis of guanidine (B92328) derivatives, including this compound, typically involves the formation of the guanidine core through various chemical transformations.

Amidination Processes in Polyamine Derivatization

Amidination is a fundamental process in the synthesis of guanidine-containing compounds, particularly from polyamines. This reaction involves the introduction of a guanidine group onto an amine. A notable example, though pertaining to a related compound, is the commercial production of guazatine (B88368). This process involves the amidination of technical iminodi(octamethylene)diamine (PubChem CID: 39202-36-3), which yields a complex mixture of guanidines and polyamines. epa.gov This highlights how polyamines can serve as precursors for the formation of guanidine derivatives through amidination.

For the synthesis of alkyl guanidines, which include this compound, a method involves the reaction of dicyandiamide (B1669379) (PubChem CID: 10005) with amines in the presence of cupric sulfate (B86663) pentahydrate. This approach offers a relatively straightforward route for preparing alkyl guanidine compounds. epa.gov

Synthesis of Related Guanidinium (B1211019) Structures

The broader field of guanidinium structure synthesis encompasses diverse methodologies, often tailored to the specific desired compound and its application. Classical approaches to building the guanidine core involve reacting amines with various guanylating agents. These agents can include thioureas (PubChem CID: 2723790), isothioureas (a tautomeric form of thiourea), amidines, cyanamides (PubChem CID: 9864), and carbodiimides (PubChem CID: 160435). wikipedia.org The choice of reagent and reaction conditions, including the presence of protecting groups, significantly influences the outcome and purity of the synthesized guanidine. wikipedia.org

Examples of synthesized guanidinium structures include:

Metal Complexes: Guanidinium cations can form salts with metal complexes, such as [guanidinium][Ni(dmit)2]2 and [1,1-dimethylguanidinium][Ni(dmit)2]2. These syntheses involve specific precursors and conditions to achieve the desired coordination and crystal structures. wikipedia.org

Fluoroamine Complexes: Guanidinium Tetrafluoro(tran.s-)dipyridinechromate(HI) is another example, synthesized using Cr(II) or Cr(III) precursors. The stability of such structures is often enhanced by strong hydrogen bonding networks involving the guanidinium cation and the fluorine atoms of the anion. wikipedia.org

Oligomers: Guanidinium-rich amphipathic carbonate co-oligomers have been synthesized via organocatalytic ring-opening oligomerization of specific monomers. This process is typically followed by the deprotection of the guanidine functionality using reagents like trifluoroacetic acid (TFA). guidetopharmacology.org

These examples demonstrate the versatility of synthetic strategies employed to create a wide range of guanidinium-containing compounds, from simple salts to complex polymeric structures.

Elucidation of Degradation and Biotransformation Pathways

Understanding the degradation and biotransformation pathways of chemical compounds like this compound is crucial for assessing their fate in various environments and biological systems. Degradation kinetics, which studies the rates and mechanisms of chemical breakdown, is a key aspect of this elucidation. fishersci.at

Dequanidation Reactions and Kinetics

Deguanidation, also referred to as deamidination, represents a significant biotransformation pathway for guanidine-containing compounds. This reaction involves the removal of a guanidine group, often leading to the formation of corresponding amino compounds.

Observed Deguanidation Pathways:

In Vivo Biotransformation: For components of guazatine (a mixture of guanidines historically related to the term "this compound"), deamidination has been identified as a primary route of biotransformation in mammalian systems, such as rats. This process results in the formation of corresponding amino compounds, which are subsequently excreted, largely in the urine. epa.gov Studies indicate that these deguanidation reactions can occur prior to oxidation processes. epa.gov

Chemical Degradation: Deguanidation has also been observed in chemical degradation processes, such as the hydrazinolysis of simple peptides. fishersci.com

Table 1: Examples of Deguanidation Reactions and Associated Compounds

| Reaction Type / Context | Substrate (Example) | Product (Example) | Key Observations | Citation |

| In Vivo Biotransformation | Guazatine components | Corresponding amino compounds | Primary route in rats; products largely excreted in urine; can precede oxidation. | epa.gov |

| Peptide Synthesis Side Reaction | Acylated Arginine | Ornithine | Piperidine-catalyzed deguanidation leading to reduced yield. | fishersci.co.uk |

| Chemical Degradation | Simple Peptides | Deguanidated products | Observed during hydrazinolysis. | fishersci.com |

Identification of Environmental and Biological Transformation Products

The identification of transformation products is crucial for understanding the environmental persistence and biological fate of chemical compounds. For guanidine-containing compounds, transformation can occur through various environmental and biological processes.

Biological Transformation Products: As observed with guazatine components, biological transformation, particularly deamidination, leads to the formation of corresponding amino compounds. These are then largely eliminated from the body, primarily through urinary excretion. epa.gov This suggests that this compound, being a guanidine derivative, could undergo similar deguanidation in biological systems, yielding amino-containing metabolites.

Environmental Transformation Products: While specific environmental transformation products of this compound (PubChem CID: 132858) are not detailed in the search results, general principles from other chemical classes are relevant. Environmental transformation can be influenced by various factors, including microbial activity and abiotic processes. For instance, studies on per- and polyfluoroalkyl substances (PFAS) highlight that environmental microbial degradation and cytochrome P450 (Cyp450) metabolism are significant transformation pathways in systems like wastewater treatment plants. cenmed.com Some compounds can undergo partial degradation through both biological and abiotic mechanisms, leading to unexpected temporal and spatial trends in their occurrence. americanelements.comwikipedia.org The transformation of metformin (B114582) (PubChem CID: 4091) to guanylurea (B105422) (PubChem CID: 8859) in the environment serves as an example of how guanidine-related compounds can undergo such transformations. charchem.org

Table 2: General Mechanisms of Environmental and Biological Transformation

| Transformation Pathway | Description | Relevance to Guanidine Compounds | Citation |

| Biological | |||

| Deguanidation (Deamidination) | Enzymatic removal of guanidine groups. | Primary route for guanidine-containing compounds in mammals, leading to amino metabolites. | epa.gov |

| Cyp450 Metabolism | Enzyme-catalyzed oxidation, reduction, and hydrolysis reactions. | Common metabolic pathway for various xenobiotics, potentially applicable to this compound. | cenmed.com |

| Environmental | |||

| Microbial Degradation | Breakdown by microorganisms (bacteria, fungi). | Significant for many organic pollutants in wastewater and natural environments. | cenmed.com |

| Abiotic Transformation | Non-biological processes like hydrolysis, photolysis, oxidation. | Contributes to the overall fate of compounds in various environmental media. | fishersci.atamericanelements.comwikipedia.org |

Molecular Mechanisms of Action and Biological Targets of Guanoctine

Adrenergic System Interactions

Analysis of Nerve Terminal Conduction Modulation

While direct detailed research findings on guanoctine's specific modulation of nerve terminal conduction are limited in the provided search results, related guanidine (B92328) compounds and general mechanisms of nerve impulse modulation offer insights. For instance, guanfacine, another guanidine derivative, has been shown to reduce plasma noradrenaline concentration, suggesting an influence on adrenergic nerve activity. nih.gov Drugs can affect nerve impulse transmission at synapses by altering neurotransmitter production or release, mimicking or blocking neurotransmitter effects at receptors, or preventing neurotransmitter breakdown or reuptake. savemyexams.com Presynaptic terminals are crucial for modulating transmitter release, and their function can be influenced by various factors, including those affecting ion channels and calcium homeostasis. nih.gov

Broader Enzymatic and Protein Interactions

This compound, like other guanidine compounds, is known for its ability to interact with various biological targets, including enzymes and proteins. ontosight.ai These interactions can lead to significant alterations in enzymatic activity and protein function.

Experimental evidence suggests that guanidinium (B1211019) hydrochloride (Gdn.HCl), a related guanidine compound, specifically interacts with carboxylate groups of proteins. nih.gov This interaction can lead to the inhibition of enzymes known to require essential carboxyl groups for their catalytic activity, even without causing structural changes in the protein. nih.gov This specificity and reversibility of interaction with carboxylate groups can be utilized to investigate the functional role of carboxylate residues in proteins. nih.gov Guanidinium cations can stabilize carboxylate ion dimers by bridging them, thereby reducing electrostatic repulsion. nih.gov This interaction can influence the structure-activity relationship in enzymes with active sites containing two acidic residues. nih.gov For example, at low concentrations, guanidinium can strongly bind to enzyme active sites containing two acidic amino acids, potentially inhibiting their activity without unfolding the enzyme. nih.gov

Enzyme inhibition kinetics provides crucial information about how inhibitors interact with enzymes and affect their activity. khanacademy.orgaminoverse.com Different types of inhibitors, such as competitive, non-competitive, and uncompetitive, exert unique effects on enzyme kinetics, which can be visualized through Michaelis-Menten and Lineweaver-Burk plots. khanacademy.org

While specific enzyme inhibition kinetics and specificity profiling data for this compound itself were not extensively detailed in the provided search results, the general principles of enzyme inhibition apply. Inhibitors can bind to the enzyme's active site (competitive inhibition) or to another site (non-competitive inhibition), altering the enzyme's catalytic action and slowing down or halting activity. egyankosh.ac.inteachmephysiology.com Competitive inhibitors typically increase the apparent Km (Michaelis-Menten constant) but leave Vmax (maximum velocity) unchanged, as high substrate concentrations can overcome the inhibition. teachmephysiology.comcmu.edu Non-competitive inhibitors, however, can alter both Vmax and Km by inducing conformational changes that affect substrate binding or the catalytic step. cmu.edu

Enzyme specificity refers to an enzyme's ability to act on only one or a limited range of substrates. worthington-biochem.combbc.co.uk This specificity arises from the unique shape and chemical properties of the enzyme's active site, which is complementary to its specific substrate. worthington-biochem.combbc.co.uk Kinetic profiling is essential for characterizing enzymes, providing data on their activity, stability, and specificity, as well as identifying inhibitory effects. aminoverse.com

Advanced Analytical Chemistry for Guanoctine Detection and Quantification

Spectrophotometric Approaches for Guanidino Drugs

Spectrophotometry offers a simple, cost-effective, and widely available method for the determination of compounds like Guanoctine. These methods are typically based on the formation of a colored complex that can be measured.

The principle behind ion-pair complexation involves the reaction between the positively charged this compound cation (formed in an acidic medium) and an anionic dye. This interaction forms a stable, colored ion-pair complex that can be extracted into an organic solvent and quantified spectrophotometrically. The guanidinium (B1211019) group is highly basic and exists as the guanidinium cation over a wide pH range, making it an ideal candidate for this method. nih.gov

The formation of the ion-pair complex is influenced by several factors, including the pH of the aqueous solution, the choice of the dye, and the extracting solvent. The intensity of the color of the extracted complex is directly proportional to the concentration of the drug. A study on methamphetamine, for example, utilized anionic dyes like bromocresol green (BCG) and picric acid (PIC) to form 1:1 ion-pair complexes in a chloroform medium for spectrophotometric determination. nih.gov A similar approach can be readily adapted for this compound.

Table 1: Key Parameters in Ion-Pair Complexation for Guanidino Drugs

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| pH | Controls the protonation state of the guanidino group and the dye. | Must be optimized to ensure this compound is fully protonated and the dye is in its anionic form. |

| Anionic Dye | Forms the colored complex with the drug cation. | Dyes such as bromocresol green, bromocresol purple, or picric acid are common choices. nih.gov |

| Solvent | Used to extract the ion-pair complex from the aqueous phase. | Chloroform or dichloromethane are often used for efficient extraction. |

| Stoichiometry | The molar ratio of the drug to the dye in the complex. | Typically a 1:1 ratio is observed for singly charged cations. nih.gov |

Charge-transfer (CT) complexation is another valuable spectrophotometric technique. This method is based on the interaction between an electron-donating molecule (like this compound, which possesses electron-rich nitrogen atoms) and an electron-accepting molecule (a π-acceptor). This interaction results in the formation of a colored charge-transfer complex with a distinct absorption maximum.

The choice of the electron acceptor is critical. Common π-acceptors used in pharmaceutical analysis include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), chloranilic acid, and picric acid. nih.gov The resulting complex's color intensity at its specific wavelength of maximum absorbance is proportional to the this compound concentration. The stability and stoichiometry of these complexes can be determined to optimize the analytical method. nih.gov

Chromatographic Techniques for Separation and Analysis

Chromatography is a powerful tool for separating this compound from complex mixtures and for its precise quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed, though they require different approaches.

HPLC is the most common and versatile technique for the analysis of non-volatile, polar compounds like this compound. The development of a robust HPLC method involves optimizing the stationary phase, mobile phase, and detector.

Stationary Phase: Reversed-phase columns, such as a C18 or C8, are frequently used. sid.irnih.gov Due to the basic nature of the guanidino group, peak tailing can be an issue. This can be mitigated by using end-capped columns or by adding a competing base to the mobile phase.

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. sid.ir The pH of the buffer is a critical parameter to control the retention and peak shape of this compound. Ion-pairing reagents can also be added to the mobile phase to improve peak symmetry and retention.

Detection: UV detection is commonly used, as the this compound structure may possess a chromophore that absorbs in the UV region. A photodiode array (PDA) detector can provide spectral information, enhancing selectivity. nifc.gov.vn

Table 2: Example HPLC Method Parameters for Guanidino Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (250 mm x 4.6 mm, 5 µm) | sid.irnih.gov |

| Mobile Phase | 50mM Ammonium acetate (B1210297) : Acetonitrile (65:35, v/v) | sid.ir |

| Flow Rate | 1.0 mL/min | N/A |

| Detection | UV at 220 nm | sid.ir |

| Column Temperature | 30 °C | sid.ir |

This compound is a non-volatile and highly polar compound due to its guanidino group, making it unsuitable for direct analysis by gas chromatography. jfda-online.com Therefore, a chemical derivatization step is mandatory to convert it into a more volatile and thermally stable derivative. sigmaaldrich.comsemanticscholar.org

The derivatization process targets the active hydrogen atoms on the nitrogen atoms of the guanidino moiety. Common derivatization strategies include:

Acylation: Using reagents like hexafluoroacetylacetone or ethyl chloroformate to form stable, volatile derivatives. researchgate.net

Silylation: Employing reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups, thereby increasing volatility. sigmaaldrich.com

The choice of derivatizing reagent and reaction conditions (temperature, time) must be carefully optimized to ensure a complete and reproducible reaction. sigmaaldrich.com The resulting derivatives can then be separated on a standard GC column (e.g., HP-5) and detected by a flame ionization detector (FID) or a mass spectrometer (MS). researchgate.net

Table 3: Common Derivatization Reagents for GC Analysis of Polar Amines

| Reagent Class | Example Reagent | Target Functional Group |

|---|---|---|

| Acylating Agents | Ethyl Chloroformate | Amino, Guanidino |

| Acylating Agents | Hexafluoroacetylacetone (HFAA) | Amino, Guanidino |

| Silylating Agents | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Amino, Guanidino |

| Alkylating Agents | Trimethylanilinium hydroxide (TMAH) | Amino, Guanidino |

Mass Spectrometry for Structural Confirmation and Trace Analysis

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is the definitive method for the structural confirmation and trace-level quantification of this compound.

When coupled with HPLC (LC-MS), this compound can be analyzed directly without derivatization. Electrospray ionization (ESI) is the most suitable ionization technique for polar molecules like this compound, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, allowing for the determination of its elemental composition and unambiguous identification.

For GC-MS analysis, the derivatized this compound is introduced into the mass spectrometer. Electron ionization (EI) is commonly used, which generates a characteristic fragmentation pattern. This pattern serves as a chemical fingerprint for this compound, providing structural confirmation. The fragmentation of the guanidino moiety and other parts of the molecule can be analyzed to elucidate the structure. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for trace analysis. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation and identification of metabolites in complex biological samples. ijpras.com The process involves the separation of the parent drug and its metabolites, typically by liquid chromatography (LC), followed by mass spectrometric analysis. In the mass spectrometer, the precursor ions (parent drug and metabolites) are selected and then fragmented to produce product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its identification. ijpras.comnih.gov

For compounds containing a guanidine (B92328) group, such as this compound, LC-MS/MS is a particularly suitable method. A study on the structurally similar compound guanfacine demonstrated the utility of LC-MS/MS in identifying its metabolites in plasma and urine. nih.gov In that study, after oral administration, unchanged guanfacine was the most abundant component detected. The main metabolic pathway was identified as monooxidation on the dichlorobenzyl moiety, followed by glucuronidation or sulfation. nih.govnih.gov The prominent metabolite in plasma was a sulfate (B86663) of hydroxy-guanfacine, while in urine, a glucuronide of monooxidized guanfacine and 3-hydroxyguanfacine were the principal metabolites. nih.gov

A similar metabolic profile could be anticipated for this compound, with hydroxylation and subsequent conjugation being likely metabolic routes. The identification of these potential metabolites would rely on the interpretation of their MS/MS spectra. The fragmentation of the protonated molecule [M+H]⁺ would yield characteristic product ions. For instance, in the analysis of guanfacine, the protonated precursor molecule at m/z 246.0 produced a major product ion at m/z 159.0. nih.gov

The following interactive table provides representative data on the precursor and product ions that might be observed for a hydroxylated metabolite of a guanidine compound, based on the fragmentation patterns of similar molecules.

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Proposed Fragment Structure |

| Hydroxy-guanfacine | 262.0 | 175.0, 159.0 | Dichlorophenyl moiety with hydroxyl group, Guanidine moiety |

| Guanfacine | 246.0 | 159.0 | Dichlorophenylacetyl moiety |

This table is illustrative and based on data for guanfacine, a structurally related compound, to demonstrate the principles of MS/MS metabolite identification that would be applicable to this compound.

Development of Novel and Hyphenated Detection Methods

The continuous evolution of analytical instrumentation has led to the development of novel and hyphenated methods that enhance the sensitivity, selectivity, and speed of analysis for compounds like this compound. nih.govsemanticscholar.org Hyphenated techniques refer to the coupling of a separation method with a detection method, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). nih.govijpsjournal.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): As discussed, LC-MS/MS is a cornerstone for the analysis of non-volatile and polar compounds like this compound and its metabolites in biological fluids. researchgate.net The development of ultra-high-performance liquid chromatography (UHPLC) has allowed for faster separations with higher resolution. Coupling UHPLC with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, enables the accurate mass measurement of precursor and product ions, which greatly aids in the confident identification of unknown metabolites. ijpras.com

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for polar compounds like this compound due to their low volatility, GC-MS can be employed after a derivatization step. nih.gov Derivatization converts the polar guanidine group into a more volatile and thermally stable functional group. A study on guanfacine demonstrated the development of a GC-MS method for its determination in urine after derivatization with heptafluorobutyric anhydride. nih.gov This approach can offer high chromatographic efficiency and sensitive detection.

Hyphenated Spectroscopic Techniques: The coupling of liquid chromatography with other spectroscopic detectors, such as infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy (LC-IR, LC-NMR), can provide complementary structural information. nih.govijpsjournal.com While less sensitive than mass spectrometry, these techniques can be invaluable for the definitive structural elucidation of novel metabolites. nih.gov

The development of these advanced analytical methods is crucial for a comprehensive understanding of the metabolic fate of this compound. The choice of method will depend on the specific analytical challenge, including the nature of the sample matrix, the concentration of the analyte, and the required level of structural information.

Preclinical Research Models and in Vitro/in Vivo Study Designs for Guanoctine

Selection and Characterization of Relevant Biological Model Systems

In Vitro Fungal Growth Inhibition Assays

No specific studies detailing the in vitro antifungal activity of guanoctine against a panel of fungal species were identified. While some guanidine (B92328) compounds have shown antifungal properties, data pinpointing the specific inhibitory concentrations (such as MIC values) of this compound against various fungi are not present in the reviewed literature.

Cellular Models for Adrenergic Receptor System Modulation

There is a lack of available research on the use of specific cellular models to investigate the modulatory effects of this compound on adrenergic receptor systems. Studies employing cell lines expressing specific adrenergic receptor subtypes to characterize the binding affinity, selectivity, and functional activity of this compound could not be located.

Mechanistic Investigations in Cell-Free and Cellular Systems

Detailed mechanistic studies in either cell-free or cellular systems to elucidate the precise molecular mechanism of action of this compound are not described in the available literature. This includes investigations into its downstream signaling pathways and molecular targets.

Assessment of Biological Efficacy in Preclinical Organismal Models

No published studies assessing the biological efficacy of this compound in preclinical organismal models, such as rodent models of disease, were found. Therefore, information on its potential therapeutic effects in a whole-organism context is unavailable.

Methodological Considerations for Robust Experimental Design and Data Interpretation

Due to the absence of specific preclinical studies on this compound, a discussion of methodological considerations for robust experimental design and data interpretation for this particular compound is not possible.

Structural Analogs, Derivatives, and Structure Activity Relationship Sar Studies

Design and Synthesis of Guanoctine Analogs and Derivatives

The strategic modification of this compound's chemical structure and the exploration of diverse synthetic pathways are crucial for developing novel compounds with enhanced or altered biological profiles.

Rational Design of Functional Group Modifications

Rational design in the context of this compound analogs involves deliberate alterations to its functional groups to achieve desired pharmacological or agrochemical properties. The fundamental guanidine (B92328) group itself is a key functional moiety, and its interactions are central to the compound's biological activity. wikipedia.org Functional group interconversions are pivotal in organic synthesis, allowing chemists to modify molecular frameworks and create diverse derivatives from a parent compound. wikidata.org These modifications can strategically tune properties like lipophilicity, solubility, and metabolic stability, thereby enhancing a compound's pharmacokinetic profile. wikidata.org

For instance, the design of sulfaguanidine (B1682504) derivatives has focused on incorporating the sulfaguanidine moiety with other pharmacophores, such as 2-pyridone and chromeno-[3,4-c] pyridine, to explore their antimicrobial and antifungal activities. nih.gov This approach exemplifies how combining known active moieties can lead to compounds with novel or improved biological effects. Systematic approaches like the Topliss tree and batchwise schemes are often employed in medicinal chemistry for the rational design and synthesis of analogs, particularly for optimizing aromatic substitutions and alkyl side chains, which aids in the rapid development of SAR. nih.gov

Exploration of Synthetic Routes to Novel Guanidine-Based Structures

The synthesis of this compound analogs and other guanidine-based structures leverages a variety of established and innovative synthetic methodologies. Classically, guanidines are synthesized through the reaction of amines with guanylating agents, which include compounds such as carbodiimide, thiourea, isothiourea, amidine, and cyanamide. uni.lu These reagents serve as building blocks for constructing the guanidine core.

Recent advancements in synthetic chemistry have further expanded the possibilities for designing and functionalizing guanidine frameworks. These innovations encompass metal-catalyzed reactions, multicomponent reactions, and green chemistry approaches, all of which contribute to the development of structurally diverse and biologically potent guanidine analogs. nih.gov An example of a specific synthetic route involves the reaction of a carbamothioyl derivative with aniline (B41778) in the presence of mercury(II) chloride and triethylamine (B128534) to yield a guanidine derivative. wikipedia.org Additionally, the synthesis of sulfadiazine (B1682646) and sulfisoxazole (B1682709) guanidine derivatives has been reported, with their structures characterized using techniques such as FT-IR, LCMS, and NMR spectroscopy. fishersci.ca The guanidine core can be constructed from various precursors, including thioureas, isothioureas, amidine sulfonic acids, cyanamides, carbodiimides, triflyl guanidines, and carboximidamide derivatives. uni.lu

Elucidation of Structure-Activity Relationships (SAR)

SAR studies are fundamental to understanding how specific molecular features of this compound and its derivatives correlate with their biological activities. This knowledge is crucial for guiding the design of more effective compounds.

Correlation of Molecular Structure with Fungicidal Potency

This compound, along with related bis-guanidines like guazatine (B88368) and iminoctadine, and the single-chained guanidine dodine, constitutes a family of fungicides. uni.lunih.gov The existence of cross-resistance among these compounds suggests that shared structural elements are responsible for their fungicidal action. nih.gov The mechanism of action for guanidine fungicides is hypothesized to involve the inhibition of the oxidosqualene cyclase (OSC) enzyme (ERG7), which plays a critical role in ergosterol (B1671047) biosynthesis in fungi. nih.gov

Recent research has explored the antifungal activity of various guanidine compounds. A study evaluating eleven guanidine compounds identified a newly synthesized compound, LQOF-G2-S, as exhibiting superior antifungal activity and selectivity. herts.ac.uk This compound, characterized as spermidine (B129725) tri-substituted by guanidine moieties in benzylamine-4-bromoaniline groups, demonstrated promising activity against several fungal species, including Candida spp., Cryptococcus neoformans, Cryptococcus gattii, Paracoccidioides brasiliensis, and Paracoccidioides lutzii, with a selective index greater than 10. herts.ac.uk This highlights the impact of specific structural arrangements on fungicidal potency.

Table 1: Antifungal Activity of Select Guanidine Compounds

| Compound | Structural Class | Key Structural Features | Antifungal Activity (Examples) |

| This compound | Guanidine | Guanidine moiety, (1,1,3,3-tetramethylbutyl) group wikipedia.org | Fungicide uni.lunih.gov |

| Guazatine | Bis-guanidine | Iminodioctamethylene diguanidine uni.lu | Fungicide, controls pathogens on citrus fruit, leaf spot, wilts, Alternaria uni.lu |

| Iminoctadine | Bis-guanidine | Iminodioctamethylene diguanidine thermofisher.com | Fungicide nih.gov |

| Dodine | Guanidine | N-dodecylguanidinium acetate (B1210297) fishersci.ca | Foliar fungicide, controls scab on pome fruit and pecan, leaf spot on cherry, black sigatoka in banana nih.gov |

| LQOF-G2-S | Spermidine tri-substituted guanidine | Spermidine tri-substituted by guanidine moieties in benzylamine-4-bromoaniline groups herts.ac.uk | Potent activity against Cryptococcus neoformans, Cryptococcus gattii, Paracoccidioides brasiliensis, Paracoccidioides lutzii herts.ac.uk |

Correlation of Molecular Structure with Adrenergic System Modulation

This compound is recognized for its ability to modulate the adrenergic system, specifically as an alpha-adrenergic agonist. nih.gov Alpha-adrenergic agonists exert their effects by stimulating central or peripheral alpha receptors. mims.com While this compound's precise SAR for adrenergic modulation is complex, insights can be drawn from studies on other guanidine-based adrenergic modulators like clonidine (B47849) and guanfacine.

Clonidine and guanfacine, both central alpha-2 adrenergic agonists, primarily act by stimulating alpha 2A receptors on prefrontal cortex (PFC) neurons. fishersci.ca This stimulation leads to a reduction in sympathetic outflow and a decrease in blood pressure. mims.comherts.ac.uk The SAR of adrenergic drugs generally involves the beta-phenylethylamine unit as a fundamental scaffold. Modifications to this structure, such as the presence of an isopropyl group on the amino nitrogen or catechol hydroxyl groups, can significantly influence receptor specificity and intrinsic activity. made-in-china.com For guanfacine, its mechanism involves activating α2A-adrenoceptors within the central nervous system, leading to reduced peripheral sympathetic tone. herts.ac.uk These examples suggest that the arrangement and nature of substituents around the guanidine core, and its interaction with specific adrenergic receptor subtypes, dictate the observed modulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structure of a compound and its biological activity. fishersci.se This technique allows for the prediction of a compound's activity based on changes in its molecular structure, thereby accelerating the drug discovery process. fishersci.se

QSAR studies are instrumental in identifying the underlying molecular mechanisms that influence a compound's biological activity, providing valuable insights for targeted structural modifications aimed at improving efficacy. fishersci.se For guanidine derivatives, QSAR analysis has been applied to evaluate various biological endpoints. For example, studies on aminohydroxyguanidine derivatives have shown a correlation between their cytotoxicity and electronic and lipophilic parameters, indicating the importance of these physicochemical properties in their biological interactions. herts.ac.uk Furthermore, QSAR analysis has been successfully employed in the rational design and selection of promising antifungal compounds, demonstrating its utility in optimizing the fungicidal potency of novel agents. uni.lu QSAR studies on this compound hydrochloride have also been documented, further underscoring the application of this modeling approach to this compound and its related compounds. fishersci.canih.gov

Table 2: Key Parameters in QSAR Modeling of Guanidine Derivatives

| Parameter Type | Description | Relevance to Guanidine SAR | Example Application |

| Electronic Parameters | Descriptors related to electron distribution and charge. | Influence basicity of guanidine, hydrogen bonding, and interactions with charged biological targets. | Correlation with cytotoxicity of aminohydroxyguanidine derivatives. herts.ac.uk |

| Lipophilic Parameters | Descriptors related to a compound's fat solubility. | Affect membrane permeability, distribution within biological systems, and binding to hydrophobic pockets of receptors. | Correlation with cytotoxicity of aminohydroxyguanidine derivatives. herts.ac.uk |

| Steric Parameters | Descriptors related to the size and shape of a molecule. | Influence how a compound fits into a receptor binding site or enzyme active site. | Implicit in rational design of functional group modifications. |

| Physicochemical Properties | Broader properties like molecular weight, polar surface area, hydrogen bond donors/acceptors. | Overall impact on absorption, distribution, metabolism, and excretion (ADME) and target binding. | Used in QSAR for antifungal activity of terpenoids; octanol-water cleavage ratio as a key property. fishersci.se |

Comparative Studies with Other Guanidine-Containing Compounds

The guanidine functional group is a highly basic moiety, often referred to as a "superbase" due to the significant resonance stabilization of its protonated form, the guanidinium (B1211019) cation. This inherent basicity and the ability to form strong non-covalent interactions, particularly hydrogen bonds, are key determinants of the biological activities observed across a wide range of guanidine-containing compounds. Substitutions on the nitrogen atoms of the guanidine core can significantly modulate its basicity and, consequently, its interactions with biological targets. Electron-donating groups, such as alkyls, tend to slightly increase basicity, while electron-withdrawing groups, including nitro, cyano, amino, hydroxyl, methoxy, aryl, acyl, or sulfonyl moieties, can substantially decrease the pKa values.

Comparative studies involving this compound and other guanidine derivatives highlight the impact of structural variations on their pharmacological profiles and other properties. Research into the structure-activity relationships of various guanidine analogs has revealed critical insights into their mechanisms of action across diverse biological systems.

Detailed Research Findings:

Norepinephrine (B1679862) Release Modulation: Studies on the effect of guanidine alkyl derivatives on the evoked release of [3H]norepinephrine from spleen strips demonstrated a clear SAR. Guanidine itself, along with methylguanidine (B1195345) and N,N-dimethylguanidine, significantly enhanced norepinephrine release, showing a 2- to 3-fold increase. In contrast, N,N'-dimethylguanidine and propylguanidine (B1199440) were found to be ineffective. Notably, propylguanidine was observed to block the stimulatory effect of an equimolar concentration of guanidine, suggesting a competitive or antagonistic interaction. This research indicates that the active guanidine derivatives augment norepinephrine release by increasing the influx of calcium through voltage-sensitive calcium channels, rather than by mobilizing intracellular calcium pools.

Table 1: Effect of Guanidine Alkyl Derivatives on Norepinephrine Release

| Compound | Effect on [3H]Norepinephrine Release (Relative to Control) | Proposed Mechanism |

| Guanidine | 2- to 3-fold enhancement | Increased calcium influx via voltage-sensitive channels |

| Methylguanidine | 2- to 3-fold enhancement | Increased calcium influx via voltage-sensitive channels |

| N,N-Dimethylguanidine | 2- to 3-fold enhancement | Increased calcium influx via voltage-sensitive channels |

| N,N'-Dimethylguanidine | No effect | N/A |

| Propylguanidine | No effect; blocked guanidine's stimulatory effect | N/A |

Muscarinic Receptor Antagonism: Structural modifications of guanidine-containing histamine (B1213489) H3 receptor (H3R) antagonists have led to the unexpected discovery of potent muscarinic M2R/M4R antagonists. Replacing a flexible seven-methylene linker in lead compounds (e.g., ADS1017 and ADS1020) with a more rigid 1,4-cyclohexylene or p-phenylene group resulted in a significant decrease in H3R antagonistic activity. However, these modified guanidine derivatives exhibited strong antagonist potency at muscarinic M2 and M4 receptors, with affinities in the single-digit nanomolar range. For instance, ADS10227, a derivative, showed hM2R affinity of 2.8 nM and hM4R affinity of 5.1 nM. The guanidine group is critical in forming a hydrogen-bond network with key amino acids in the muscarinic receptors, highlighting the importance of this moiety for receptor binding and activity.

Table 2: Affinity of Guanidine Derivatives for Muscarinic Receptors

| Compound | Structural Modification | H3R Antagonistic Activity | hM2R Affinity (nM) | hM4R Affinity (nM) |

| ADS1017 | Flexible seven-carbon chain | High | Not specified | Not specified |

| ADS1020 | Flexible seven-carbon chain | High | Not specified | Not specified |

| ADS10227 | Semirigid 1,4-cyclohexylene or p-phenylene group substitution | Significantly decreased | 2.8 | 5.1 |

Antiproliferative Activity: Guanidine derivatives incorporating a chalcone (B49325) skeleton have demonstrated potent antiproliferative effects against human leukemia cells. The presence of the guanidine group was found to enhance the cytotoxicity of the chalcone scaffold. Within a series of p-tosylsulfonyl derivatives, the most potent compounds featured an N-methylpiperazine ring. The order of potency observed was N-methylpiperazine > morpholine (B109124) > piperidine. Specific compounds, such as compound 6f (containing an N-tosyl substituent and an N-methylpiperazine group), exhibited an IC50 of 1.6 ± 0.6 µM against U-937 leukemia cells, comparable to established antineoplastic agents.

Table 3: Antiproliferative Activity of Guanidine-Chalcone Hybrids Against U-937 Leukemia Cells

| Compound Class | Key Structural Feature | Cytotoxicity Enhancement | IC50 (µM) against U-937 cells |

| Guanidine-chalcone hybrids | Guanidine group | Enhanced | N/A |

| p-Tosylsulfonyl derivatives | N-methylpiperazine ring | Most potent | 1.6 ± 0.6 (Compound 6f) |

| p-Tosylsulfonyl derivatives | Morpholine ring | Moderate | N/A |

| p-Tosylsulfonyl derivatives | Piperidine ring | Least potent | N/A |

Enzyme Activity Restoration: Guanidine derivatives have been shown to restore activity to carboxypeptidase lacking arginine-127. In a mutant carboxypeptidase (R127A) with significantly reduced hydrolysis rates, the addition of guanidine, methylguanidine, or ethylguanidine increased the catalytic rate (kcat) for hydrolysis by 100-fold without affecting the binding affinity (Km). This suggests that these guanidine derivatives can mimic the role of the missing arginine residue in stabilizing the enzyme-transition state complex, thereby facilitating catalysis.

Table 4: Restoration of Carboxypeptidase Activity by Guanidine Derivatives

| Compound | Effect on kcat (Hydrolysis of Bz-gly(o)phe) | Effect on Km | Dissociation Constant (Kd) |

| Guanidine | 100-fold increase | No change | 0.1 - 0.5 M |

| Methylguanidine | 100-fold increase | No change | 0.1 - 0.5 M |

| Ethylguanidine | 100-fold increase | No change | 0.1 - 0.5 M |

These comparative studies underscore the versatility of the guanidine moiety in conferring diverse biological activities and highlight how subtle structural modifications can lead to significant changes in a compound's pharmacological profile and mechanism of action.

Advanced Theoretical and Computational Studies of Guanoctine

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical (QC) calculations, often employing methods such as Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic molecular properties and reactivity of chemical compounds. These calculations can predict electronic structure, charge distribution, bond energies, vibrational frequencies, and spectroscopic properties. rsc.orgaspbs.com For a compound like Guanoctine, QC calculations could be instrumental in:

Predicting Electronic Structure: Understanding the electron density distribution around the guanidine (B92328) group and the tetramethylbutyl moiety, which is crucial for its interaction with biological targets.

Determining Reactivity: Identifying potential reaction pathways, transition states, and pKa values, which are vital for understanding its stability, metabolism, and interactions in biological systems. rsc.org

Characterizing Intermolecular Interactions: Analyzing the strength and nature of hydrogen bonds and other non-covalent interactions that this compound forms, especially with water or components of biological membranes and proteins.

While specific quantum chemical studies on this compound are not readily found in the searched literature, applying these methods would provide fundamental insights into its inherent chemical characteristics, which are essential for rational drug design and development.

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic, atomistic view of molecular systems over time, offering insights into conformational changes, binding stability, and the dynamic interactions between a ligand and its biological target. mdpi.com For this compound, given its reported ability to modulate ion channels and interact with biological targets ontosight.ai, MD simulations could be used to:

Elucidate Binding Mechanisms: Observe how this compound approaches, binds to, and dissociates from its target proteins or ion channels at an atomic level. This includes understanding the conformational changes induced in both this compound and its target upon binding.

Assess Binding Stability: Quantify the stability of this compound-target complexes over time in a simulated physiological environment, including the influence of solvent and ions. mdpi.com

Investigate Ion Channel Modulation: If this compound indeed modulates ion channels, MD simulations could visualize the movement of ions through the channel and how this compound's presence alters this process, potentially identifying specific residues involved in the interaction.

Although direct MD simulation studies on this compound-specific interactions are not detailed in the available information, the technique is broadly applied to study ligand-protein interactions and conformational dynamics in drug discovery. mdpi.com

Ligand-Protein Docking and Binding Site Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation (binding mode) of a small molecule (ligand) when bound to a protein target, as well as to estimate the strength of the interaction (binding affinity). nih.govnih.gov This is a crucial step in structure-based drug design.

Computational methods are increasingly used to identify potential binding sites on protein surfaces, including those that are not immediately obvious or are "cryptic" (only revealed upon ligand binding or conformational change). biosolveit.de For this compound, these methods could:

Map Protein Surfaces: Systematically scan the surface of potential protein targets (e.g., ion channels, receptors) to identify cavities or pockets that could accommodate this compound.

Predict Druggability: Assess the "druggability" of identified pockets, i.e., their suitability for binding small-molecule ligands with high affinity and specificity. biosolveit.de

Discover Allosteric Sites: Beyond traditional orthosteric sites, computational tools can help uncover allosteric binding pockets, where this compound might bind to modulate protein function indirectly.

Once potential binding pockets are identified, docking algorithms predict how this compound would fit into these pockets and interact with the surrounding amino acid residues. nih.gov

Pose Prediction: Generate multiple possible binding poses (orientations and conformations) of this compound within the binding site.

Affinity Scoring: Use scoring functions to estimate the binding affinity for each pose, allowing researchers to rank potential binding modes and prioritize this compound's interaction with different targets. nih.gov

Interaction Analysis: Detail the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) between this compound and the protein, providing a molecular basis for its biological activity.

While specific docking studies for this compound are not cited, these methods are standard in pharmaceutical research to predict and understand ligand-target interactions. nih.govnih.govresearchgate.net

Machine Learning and Artificial Intelligence Applications in this compound Research

AI and ML models can be trained on large datasets of known ligands and protein structures to develop predictive capabilities for novel compounds and targets. mdpi.com For this compound research, this could involve:

Ligandability Prediction: Developing models to predict whether a specific protein target is "ligandable" by small molecules like this compound, even if no known ligands exist. This helps in identifying promising targets.

Target Prioritization: Using ML algorithms to prioritize potential biological targets for this compound based on predicted binding characteristics, disease relevance, and other biological data. This can significantly streamline the early stages of drug discovery. mednexus.org

Property Prediction: Building models to predict this compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties, toxicity, and other pharmacological characteristics based on its chemical structure, guiding lead optimization efforts. nih.gov

Q & A

Q. What ethical considerations are paramount in this compound’s preclinical development?

- Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including sample size justification and humane endpoints. For human tissue samples, obtain IRB approval and document informed consent. Disclose conflicts of interest and funding sources in all publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.